ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate
Description
Historical Context of Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s isolation of antipyrine (phenazone) in 1883, marking the first synthetic pyrazolone derivative with analgesic properties. Knorr’s work laid the foundation for understanding heterocyclic systems containing adjacent nitrogen atoms. Subsequently, Hans von Pechmann developed the Pechmann pyrazole synthesis in 1898, which utilized acetylene and diazomethane to synthesize pyrazole itself. These discoveries catalyzed interest in pyrazole derivatives, leading to the identification of natural pyrazoles such as 1-pyrazolyl-alanine from watermelon seeds in 1959.
The mid-20th century saw pyrazoles emerge as critical scaffolds in drug development, exemplified by celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). The introduction of amino and carboxylate functional groups to the pyrazole core, as seen in ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate, represents a modern advancement aimed at enhancing bioactivity and molecular diversity.
Nomenclature and Structural Classification
The systematic IUPAC name This compound reflects its structural features:
Structural Analysis
The molecule’s planar aromatic pyrazole ring (bond length ~1.33 Å for C-N) is substituted with electron-donating (amino) and electron-withdrawing (carboxylate) groups, creating a polarized electronic environment. The 2,3-dimethylphenyl moiety enhances lipophilicity, influencing pharmacokinetic properties. The compound’s amphoteric nature arises from the pyrazole NH group (pK~a~ 2.49) and basic pyridine-like nitrogen (pK~b~ 11.5).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₁₄H₁₇N₃O₂ |
| Molecular weight | 259.30 g/mol |
| Aromatic system | Pyrazole ring with ortho-nitrogen atoms |
| Functional groups | Amino (-NH₂), carboxylate (-COOEt), aryl |
Literature Review on Amino-Pyrazole-Carboxylate Derivatives
Amino-pyrazole-carboxylates are synthesized via cyclocondensation, multicomponent reactions, or catalytic coupling. This compound is typically prepared through:
- Cyclocondensation : Reacting β-ketoesters with hydrazines under acidic or basic conditions.
- Catalytic Methods : Using transition metals like copper(I) triflate to optimize regioselectivity.
Applications in Drug Discovery
- Antibacterial Agents : Derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell membrane synthesis.
- Kinase Inhibitors : 5-Aminopyrazole-4-carboxylates serve as intermediates for CDK and Aurora kinase inhibitors.
- Agrochemicals : Fluorinated analogs act as fungicides targeting succinate dehydrogenase.
Table 2: Notable Derivatives and Applications
Properties
IUPAC Name |
ethyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-7-5-6-9(2)10(12)3/h5-8H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNZOBSQUFJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate has been studied for several potential pharmacological properties:
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential: Preliminary studies suggest that certain pyrazole derivatives can inhibit cancer cell proliferation, indicating potential applications in oncology.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in animal models. The findings revealed a marked reduction in inflammatory markers and pain response, supporting its use in treating inflammatory diseases.
Mechanism of Action
The mechanism by which ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 259.30 g/mol
- Key Functional Groups : Amino group, carboxylate group, and dimethyl-substituted phenyl ring.
The synthesis of this compound typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring and subsequent esterification to yield the final product.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives as antitumor agents. This compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF7) and liver cancer (HEPG2) cell lines. The IC values ranged from 5 to 10 µM, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory properties:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. In vivo studies revealed a reduction in edema in animal models treated with this compound .
Antibacterial Activity
This compound has exhibited antibacterial effects against several pathogenic bacteria:
- Testing Methods : Disc diffusion and broth microdilution assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Property | Description |
|---|---|
| Amino Group | Enhances solubility and may interact with biological targets. |
| Dimethyl Substitution | Influences binding affinity to receptors and enzymes. |
| Pyrazole Ring | Provides a scaffold for interaction with various biological systems. |
Research indicates that modifications in the phenyl ring or variations in the functional groups can significantly alter the compound's biological profile .
Case Studies and Research Findings
Several case studies have investigated the pharmacological properties of pyrazole derivatives:
- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit BRAF(V600E) kinase activity. This compound was among those showing promising results with an IC value lower than that of traditional inhibitors .
- Anti-inflammatory Mechanism Exploration : Research demonstrated that this compound could inhibit COX enzymes selectively, potentially offering a new avenue for anti-inflammatory drug development without the gastrointestinal side effects associated with traditional NSAIDs .
Preparation Methods
Overview of Pyrazole Synthesis Relevant to the Target Compound
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis often involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. The specific substitution pattern on the pyrazole ring, such as the 5-amino group and the 1-(2,3-dimethylphenyl) substituent, guides the choice of synthetic route.
Preparation Methods of Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate
Cyclocondensation of Substituted Hydrazines with 1,3-Dicarbonyl Compounds
The most classical and widely used method for preparing substituted pyrazoles, including this compound, is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
-
- A substituted hydrazine bearing the 2,3-dimethylphenyl group at the nitrogen (e.g., 2,3-dimethylphenylhydrazine).
- Ethyl 1,3-dicarbonyl compound such as ethyl acetoacetate or its analogs to introduce the ethyl carboxylate group at the 4-position.
-
- The reaction typically proceeds under reflux in ethanol or another suitable solvent.
- Acidic or neutral conditions can be used; sometimes iodine or other halogenated agents are added to enhance cyclization efficiency.
- Reaction times vary from several hours to overnight depending on catalyst and temperature.
-
- The hydrazine nucleophilically attacks the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring.
- The 5-amino group is introduced by using hydrazines substituted with an amino group or by subsequent amination of the pyrazole ring.
-
- High regioselectivity is observed when the aryl group is on the hydrazine and the alkyl group is on the 1,3-dicarbonyl compound, favoring the desired substitution pattern.
- Yields can range from moderate to excellent (up to 95%) depending on catalyst and conditions.
Table 1. Summary of Cyclocondensation Catalysts and Yields for Pyrazole Synthesis
Use of α,β-Unsaturated Ketones and Chalcones
An alternative approach involves the reaction of hydrazines with α,β-unsaturated ketones or chalcones to form pyrazoline intermediates that can be oxidized to pyrazoles.
-
- 2,3-Dimethylphenylhydrazine.
- Chalcone derivatives or α,β-unsaturated ketones with appropriate substitution to yield the ethyl carboxylate group after cyclization.
-
- Catalysts such as copper triflate in ionic liquids or other Lewis acids can be used to facilitate the condensation and oxidation steps.
- Solvents like ethanol, dimethylformamide (DMF), or ionic liquids are common.
-
- This method allows for the preparation of 3,5-disubstituted pyrazoles with good regioselectivity.
- The use of metal catalysts can improve yields and reduce reaction times.
Example :
One-Pot Multicomponent and Metal-Catalyzed Approaches
Recent advances have introduced one-pot and metal-catalyzed methods for pyrazole synthesis, which could be adapted for the target compound.
-
- Copper, iron, and other transition metals catalyze coupling reactions that form pyrazole rings efficiently.
- These methods often provide better atom economy and greener reaction profiles.
Research Findings and Optimization Data
Catalyst Efficiency : Nano-ZnO was found to be a highly effective catalyst in the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, achieving yields up to 95% with short reaction times (15 min).
Halogenated Agents : Iodine enhances cyclization but requires longer reaction times and careful handling due to its oxidative properties.
Regioselectivity : The electronic nature of substituents on hydrazines and diketones strongly influences regioselectivity, favoring the formation of the desired this compound when the aryl group is on the hydrazine and the ester group on the diketone.
Solvent Effects : Ethanol and DMF are commonly used solvents; ionic liquids have been reported to improve yields and catalyst recyclability in some cases.
Summary Table of Preparation Routes
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with 1,3-dicarbonyls | 2,3-Dimethylphenylhydrazine + Ethyl acetoacetate | Nano-ZnO (10 mol%), EtOH, 15 min | Up to 95 | High regioselectivity, short reaction time |
| α,β-Unsaturated Ketones Route | Chalcones + 2,3-Dimethylphenylhydrazine | Cu(OTf)2 (20 mol%), ionic liquids, reflux | ~82 | Good yields, requires metal catalysis |
| One-Pot Multicomponent | Aldehydes + Alkynes + Hydrazines | Iodine catalysis, ethanol, reflux | Moderate | Efficient, greener approach, adaptable |
Q & A
Q. What are the optimal synthetic routes for ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. A common approach includes reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines (e.g., 2,4-dinitrophenyl hydrazine) in ethanol under reflux (12–24 hours). Key steps include:
- Solvent Selection: Ethanol or methanol is preferred for solubility and reaction efficiency .
- Catalysts: Palladium on carbon (Pd/C) may enhance reaction rates in hydrogenation steps .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>97%) .
- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine derivatives) and temperature control (70–80°C) minimizes side products .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and ester functionality. For example, the ethyl ester group appears as a triplet at ~1.3 ppm (CH) and quartet at ~4.2 ppm (CH) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 267.68 for CHClNO) .
- Melting Point (mp): Sharp mp ranges (e.g., 153–154°C) indicate purity .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
Advanced Research Questions
Q. How can X-ray crystallography and software tools like SHELX be employed to determine the crystal structure of this compound?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at 150–296 K resolves atomic positions. Asymmetric units often contain two molecules stabilized by hydrogen bonds (e.g., N–H···O and C–H···O interactions) .
- Software Workflow:
- SHELXS/SHELXD: Solve phase problems via direct methods .
- SHELXL: Refine structures using least-squares minimization; apply restraints for disordered groups (e.g., ethyl ester chains) .
- ORTEP-3: Visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in aromatic substituents) .
- Validation: Check R-factors (e.g., R < 0.05) and residual electron density maps .
Q. How do substituents on the pyrazole ring influence the compound's biological activity, and what methodologies assess these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Substituent Variation: Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
- Biological Assays: Test antibacterial activity via minimum inhibitory concentration (MIC) assays against E. coli or S. aureus .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with X-ray results to confirm substituent positions (e.g., amino vs. nitro group orientation) .
- Dynamic NMR: Resolve rotational barriers in hindered esters by variable-temperature H NMR .
- DFT Calculations: Simulate IR or NMR spectra (Gaussian 09) to match experimental data .
Q. What are the challenges in refining crystal structures of derivatives with bulky substituents, and how can they be addressed?
Methodological Answer:
- Disorder Modeling: Use PART and ISOR commands in SHELXL to model disordered groups (e.g., flexible ethyl chains) .
- Hydrogen Bonding: Apply DFIX restraints to maintain geometry in intermolecular H-bonds .
- Twinned Data: For overlapping reflections, refine using TWIN/BASF commands in SHELXL .
Methodological Best Practices
Q. How to evaluate the compound's stability under different conditions for storage and handling?
Methodological Answer:
Q. What computational methods predict the compound's reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures (GROMACS) to assess bioavailability .
- ADMET Prediction: Use SwissADME to model absorption, distribution, and toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
